2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione
Übersicht
Beschreibung
2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione, also known as KIRA6, is a small molecule inhibitor that selectively targets the interaction between the E3 ubiquitin ligase, cereblon (CRBN), and the Ikaros family zinc finger proteins (IKZF). KIRA6 has shown promising results in various preclinical studies, making it a potential candidate for the treatment of multiple myeloma and other diseases.
Wirkmechanismus
2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione specifically targets the CRBN-IKZF interaction, which is critical for the stability and function of IKZF proteins. By inhibiting this interaction, this compound promotes the degradation of IKZF1/3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been shown to modulate the immune system by regulating the differentiation and function of T cells. This compound has been reported to enhance the production of regulatory T cells and suppress the activation of effector T cells, suggesting its potential use in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione has several advantages as a research tool, including its high selectivity and potency for the CRBN-IKZF interaction, as well as its ability to induce apoptosis in cancer cells. However, this compound also has some limitations, such as its relatively low solubility and stability, which may affect its efficacy and reproducibility in experiments.
Zukünftige Richtungen
Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione. Future studies may focus on optimizing the synthesis and formulation of this compound to improve its solubility and stability, as well as investigating its effects on other cellular pathways and disease models. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
2-(2-tert-Butoxy-ethoxy)-isoindole-1,3-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in multiple myeloma cells by inhibiting the interaction between CRBN and IKZF1/3, leading to the degradation of these proteins. This compound has also been investigated for its ability to enhance the efficacy of other chemotherapeutic agents, such as lenalidomide and pomalidomide, in multiple myeloma.
Eigenschaften
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)18-8-9-19-15-12(16)10-6-4-5-7-11(10)13(15)17/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLJGLBNSMYYHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190750 | |
Record name | 2-[2-(1,1-Dimethylethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870243-67-7 | |
Record name | 2-[2-(1,1-Dimethylethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870243-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(1,1-Dimethylethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-tert-butoxyethoxy)-1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.